Cefoselis hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

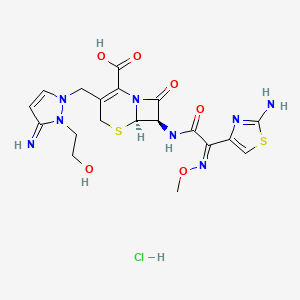

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H23ClN8O6S2 |

|---|---|

Molecular Weight |

559.0 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |

InChI Key |

NRCXQSKOHNLPOW-ZQCAECPKSA-N |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cefoselis Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[3] This disruption of the peptidoglycan layer synthesis leads to cell lysis and bacterial death.[3] Cefoselis is noted for its stability against hydrolysis by many common β-lactamases and its ability to penetrate the bacterial cell wall rapidly.[1] This technical guide provides a detailed overview of the in vitro antibacterial spectrum of Cefoselis hydrochloride, supported by quantitative data, experimental methodologies, and a workflow visualization.

Antibacterial Spectrum of Activity

Cefoselis demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria.[2][4] Its performance is often compared to other fourth-generation cephalosporins like cefepime and cefpirome.[4][5]

Gram-Positive Bacteria

Cefoselis is highly active against methicillin-susceptible staphylococci and most streptococcal species.[4][5] However, its efficacy is significantly reduced against methicillin-resistant staphylococci (MRSA) and enterococci.[2]

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Staphylococcus aureus (MSSA) | N/A | N/A | N/A | N/A | 100%[1] |

| Staphylococcus aureus (MRSA) | N/A | N/A | N/A | N/A | 0% (Resistant)[1] |

| Methicillin-sensitive CNS¹ | N/A | N/A | N/A | N/A | High Activity[2][5] |

| Methicillin-resistant CNS¹ | N/A | N/A | N/A | N/A | Poor Activity[2][5] |

| Streptococcus pneumoniae (PSSP)² | N/A | N/A | N/A | N/A | Potent Activity[5] |

| Streptococcus pneumoniae (PISP)³ | N/A | N/A | N/A | N/A | Slightly Lower Activity[5] |

| Streptococcus pneumoniae (PRSP)⁴ | N/A | N/A | N/A | N/A | Poor Activity[2][5] |

| Beta-hemolytic Streptococcus | N/A | N/A | N/A | N/A | Higher than Cefepime |

| Viridans group Streptococcus | N/A | N/A | N/A | N/A | Higher than Cefepime |

| Enterococcus faecalis | N/A | N/A | N/A | N/A | Poor Activity[2] |

| Enterococcus faecium | N/A | N/A | N/A | N/A | No Activity[2][5] |

¹Coagulase-Negative Staphylococci ²Penicillin-Susceptible Streptococcus pneumoniae ³Penicillin-Intermediate Streptococcus pneumoniae ⁴Penicillin-Resistant Streptococcus pneumoniae N/A: Data not available in the provided search results.

Gram-Negative Bacteria

Cefoselis exhibits broad activity against Enterobacteriaceae, particularly strains that do not produce extended-spectrum β-lactamases (ESBLs).[5] Its activity against non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa is notable, though resistance can be species-dependent.[4]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Escherichia coli (non-ESBL) | N/A | 0.008 - >256[6] | ≤0.125 (ECOFF)[6] | N/A | 100%[1] |

| Klebsiella pneumoniae (non-ESBL) | N/A | 0.008 - >256[6] | ≤0.125 (ECOFF)[6] | N/A | 94.3%[1] |

| Proteus mirabilis (non-ESBL) | N/A | 0.008 - >256[6] | ≤0.125 (ECOFF)[6] | N/A | 97.0%[1] |

| ESBL-producing E. coli, K. pneumoniae, P. mirabilis | N/A | N/A | N/A | N/A | < 10%[1] |

| Enterobacter cloacae | N/A | 0.008 - >256[6] | ≤0.25 (ECOFF)[6] | N/A | 56.7 - 83.3%[1] |

| Pseudomonas aeruginosa | N/A | 0.25 - >256[6] | ≤32 (ECOFF)[6] | N/A | 73.3%[1] |

| Acinetobacter baumannii | N/A | N/A | N/A | N/A | 18.7%[1] |

| Haemophilus influenzae | N/A | N/A | N/A | N/A | Potent Activity[2][5] |

| Moraxella catarrhalis | N/A | N/A | N/A | N/A | Potent Activity[2][5] |

| Stenotrophomonas maltophilia | N/A | N/A | N/A | N/A | Resistant[4] |

ECOFF: Epidemiological Cut-Off Value, which helps differentiate wild-type (WT) from non-WT pathogens.[6] N/A: Data not available in the provided search results.

Experimental Protocols

The quantitative data summarized above are primarily derived from in vitro susceptibility testing performed according to standardized methodologies.

Method: Broth Microdilution

The minimum inhibitory concentrations (MICs) for Cefoselis are determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6]

Protocol Outline:

-

Isolate Preparation: Clinical bacterial isolates are cultured to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Antimicrobial Agent Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

-

Inoculation: Standardized bacterial suspensions are inoculated into microtiter plate wells containing the various concentrations of Cefoselis.

-

Incubation: The inoculated plates are incubated under specific atmospheric conditions (e.g., ambient air) at 35°C ± 2°C for 18-24 hours.[7]

-

MIC Determination: The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the bacterium.[8]

-

Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the in vitro antibacterial spectrum of this compound.

References

- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]

- 4. The Comparative In Vitro Activity of FK-037 (Cefoselis), a New Broad-Spectrum Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activities of cefoselis compared to β-lactams and other antibacterial agents aganst gram-positive and gram-negative clinical isolates | Semantic Scholar [semanticscholar.org]

- 6. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 8. idexx.dk [idexx.dk]

In Vitro Activity of Cefoselis Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Cefoselis, a fourth-generation cephalosporin, against a range of clinically relevant Gram-positive bacteria. The data presented is compiled from peer-reviewed studies and is intended to inform research and development efforts in the field of infectious diseases.

Executive Summary

Cefoselis demonstrates potent in vitro activity against many Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species.[1][2] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species is limited.[1][2] The primary mechanism of action for Cefoselis, consistent with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This guide summarizes the available quantitative susceptibility data, details the experimental methodologies used to generate this data, and provides visual representations of the experimental workflow and the antibiotic's mechanism of action.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Cefoselis

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefoselis against various Gram-positive bacteria, as determined by the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

Table 1: In Vitro Activity of Cefoselis against Staphylococcus aureus

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| Methicillin-Susceptible S. aureus (MSSA) | 127 | 1 | 2 | 100 |

| Methicillin-Resistant S. aureus (MRSA) | 125 | >32 | >32 | 0 |

Data sourced from a study on clinical isolates in China.

Table 2: In Vitro Activity of Cefoselis against Streptococcus Species

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| Penicillin-Susceptible S. pneumoniae (PSSP) | 30 | ≤0.06 | 0.12 | 100 |

| Penicillin-Intermediate S. pneumoniae (PISP) | 15 | 0.5 | 1 | 93.3 |

| Penicillin-Resistant S. pneumoniae (PRSP) | 15 | 2 | 4 | 60.0 |

| Beta-hemolytic Streptococcus | 40 | ≤0.06 | 0.12 | 100 |

| Viridans group Streptococcus | 35 | 0.12 | 0.5 | 97.1 |

Data sourced from a study on clinical isolates in China.

Table 3: In Vitro Activity of Cefoselis against Enterococcus Species

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| Enterococcus faecalis | Not Specified | >32 | >32 | Not Specified |

| Enterococcus faecium | Not Specified | >32 | >32 | Not Specified |

General findings indicate poor activity against Enterococcus species.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is a standardized and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates (e.g., Blood Agar for Streptococci, Mueller-Hinton Agar for Staphylococci) for 18-24 hours at 35°C.

-

Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10⁸ CFU/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Preparation of Microdilution Plates:

-

Cefoselis is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

-

A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

3. Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C in ambient air for 16-20 hours (20-24 hours for Streptococcus pneumoniae in an atmosphere of 5% CO₂).

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of Cefoselis that completely inhibits visible bacterial growth.

-

The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints established by the CLSI.

5. Quality Control:

-

Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Broth Microdilution MIC Testing.

Mechanism of Action of Cefoselis

Caption: Cefoselis Mechanism of Action.

References

Cefoselis Hydrochloride: A Technical Guide for Respiratory Tract Infection Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic, with a specific focus on its application in respiratory tract infection research. This document synthesizes available data on its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical efficacy. Detailed experimental protocols and visual workflows are provided to support further research and development.

Introduction

Cefoselis is an injectable, broad-spectrum, fourth-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, it is designed for parenteral administration to treat moderate to severe bacterial infections. Its structure confers stability against many β-lactamases, enzymes that are a common source of bacterial resistance to cephalosporins.[2] Cefoselis has demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for empirical therapy in complex infections, including those of the respiratory tract.[2][3]

Mechanism of Action

Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] The core mechanism involves the following steps:

-

Target Binding: Cefoselis binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By inactivating PBPs, Cefoselis prevents this crucial cross-linkage.

-

Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall that cannot withstand the internal osmotic pressure of the bacterium.

-

Cell Lysis: The compromised cell wall ultimately ruptures, leading to cell lysis and bacterial death.

In Vitro Activity

Cefoselis has demonstrated potent in vitro activity against a wide range of clinically relevant pathogens. A systematic study in China evaluated its efficacy against common bacterial isolates.[5] Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Table 1: In Vitro Susceptibility of Gram-Negative Bacteria to Cefoselis

| Bacterial Species | Phenotype / Group | Number of Isolates | Susceptibility Rate (%) |

|---|---|---|---|

| Escherichia coli | Non-ESBL-producing | 100 | 100% |

| ESBL-producing | 100 | < 10% | |

| Klebsiella pneumoniae | Non-ESBL-producing | 88 | 94.3% |

| ESBL-producing | 100 | < 10% | |

| Proteus mirabilis | Non-ESBL-producing | 33 | 97.0% |

| ESBL-producing | 30 | < 10% | |

| Pseudomonas aeruginosa | - | 206 | 73.3% |

| Acinetobacter baumannii | - | 139 | 18.7% |

| Other Enterobacteriaceae | - | Varies | 56.7% - 83.3% |

Data sourced from a study of clinical isolates in China.[2][5]

Table 2: In Vitro Susceptibility of Gram-Positive Bacteria to Cefoselis

| Bacterial Species | Phenotype / Group | Number of Isolates | Susceptibility Rate (%) |

|---|---|---|---|

| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 100 | 100% |

| Methicillin-resistant (MRSA) | 100 | 0% | |

| Streptococcus pneumoniae | Penicillin-susceptible (PSSP) | 15 | > 90% |

| Penicillin-resistant (PRSP) | 15 | 60.0% | |

| Beta-hemolytic Streptococcus | - | 42 | > 90% |

| Viridans group Streptococcus | - | 40 | > 90% |

Data sourced from a study of clinical isolates in China.[5]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The primary route of elimination for Cefoselis is renal.[3] A population pharmacokinetic study in pediatric patients with haematological malignancies determined that a two-compartment model with zero-order input and first-order elimination best described the PK of intravenously administered Cefoselis.[3][6] In this population, body weight was the only significant covariate affecting its pharmacokinetics.[3][6]

The key pharmacodynamic index for cephalosporins is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT>MIC). For Cefoselis, the PD target is defined as unbound plasma concentrations remaining above the MIC throughout the entire dosing interval (100% fT>MIC).[3][6]

Table 3: Probability of Target Attainment (PTA) for Cefoselis Based on MIC

| Patient Dose (q12h) | MIC (mg/L) | Probability of Target Attainment (%) |

|---|---|---|

| 40 mg/kg | 0.25 | > 96.7% |

| 80 mg/kg | 32 (P. aeruginosa) | < 30.5% |

Data from Monte Carlo simulations in a pediatric population with a target of 100% fT>MIC.[3][6]

Clinical Efficacy in Respiratory Tract Infections

A multicenter, double-blind, randomized clinical trial compared the efficacy and safety of Cefoselis with Cefepime for treating acute bacterial infections, including a significant cohort of patients with respiratory tract infections.[1] Patients received 1.0 g for moderate infections or 2.0 g for severe infections every 12 hours for 7 to 14 days.[1]

Table 4: Clinical and Bacteriological Outcomes in Patients with Respiratory Tract Infections

| Outcome | Cefoselis (n=60) | Cefepime (n=62) | Statistical Significance |

|---|---|---|---|

| Clinical Cure Rate | 25.0% (21/60) | 30.65% (19/62) | p > 0.05 |

| Clinical Effective Rate ¹ | 86.67% (52/60) | 82.26% (51/62) | p > 0.05 |

| Overall Bacterial Eradication ² | 90.32% | 93.85% | p > 0.05 |

¹Clinical Effective Rate includes both "cured" and "improved" outcomes. ²Bacterial eradication rates are for the total per-protocol population (respiratory and urinary tract infections combined). Data sourced from Liu Y. B., et al., 2014.[1]

The study concluded that there were no statistically significant differences in clinical efficacy or bacterial eradication rates between the Cefoselis and Cefepime treatment groups for respiratory tract infections.[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Methodology:

-

Antimicrobial Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of diluted Cefoselis) with 100 µL of the final bacterial inoculum. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells. The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.

Clinical Trial Protocol Summary

This section summarizes the protocol from the key comparative clinical trial of Cefoselis for acute bacterial infections.[1]

-

Study Design: Multicenter, double-blind, randomized controlled trial.

-

Patient Population: Hospitalized patients with a diagnosis of moderate to severe acute bacterial respiratory tract infection (e.g., bacterial pneumonia, bronchiectasis with infection) or urinary tract infection.

-

Intervention Group: Cefoselis sulfate administered intravenously.

-

Moderate Infection: 1.0 g every 12 hours.

-

Severe Infection: 2.0 g every 12 hours.

-

-

Control Group: Cefepime hydrochloride administered intravenously with the same dosing regimen.

-

Treatment Duration: 7 to 14 days.

-

Primary Outcomes:

-

Clinical Efficacy: Assessed at the end of treatment and categorized as "cured," "improved," "failed," or "not evaluable."

-

Bacteriological Response: Assessed by the eradication, presumed eradication, persistence, or presumed persistence of the baseline pathogen(s).

-

-

Safety Assessment: Monitoring of adverse events and changes in laboratory parameters throughout the study.

Conclusion

This compound is a potent fourth-generation cephalosporin with demonstrated in vitro activity against key respiratory pathogens, particularly non-ESBL-producing Enterobacteriaceae and susceptible strains of S. aureus and Streptococcus.[2][5] Clinical trial data for respiratory tract infections show its efficacy to be comparable to that of Cefepime, another fourth-generation cephalosporin.[1] The established pharmacokinetic/pharmacodynamic target of 100% fT>MIC provides a clear goal for dosing optimization in specific patient populations.[3] This guide provides the foundational data and protocols necessary for researchers and drug developers to further investigate the role of Cefoselis in the management of respiratory tract infections. Future research should focus on generating more extensive PK/PD data in diverse adult populations and evaluating its efficacy against infections caused by more resistant pathogens.

References

- 1. europeanreview.org [europeanreview.org]

- 2. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]

- 6. Population pharmacokinetics and dosing optimization of cefoselis in paediatric patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Cefoselis Hydrochloride and the Blood-Brain Barrier: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. A critical aspect of its pharmacological profile, particularly concerning its potential for central nervous system (CNS) side effects, is its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available scientific evidence regarding the penetration of this compound into the CNS. While direct quantitative data from seminal studies is limited in publicly accessible literature, this document synthesizes the key findings, outlines relevant experimental methodologies, and provides context through comparative data for other cephalosporins.

I. Evidence of Cefoselis Penetration of the Blood-Brain Barrier

The primary evidence for Cefoselis crossing the BBB comes from a key in vivo study in rats. This research demonstrated that this compound does indeed penetrate the BBB and enters the brain's extracellular fluid.

Key Findings from In Vivo Studies:

-

Dose-Dependent Penetration: The concentration of Cefoselis in the brain extracellular fluid was found to be proportional to its concentration in the blood, indicating a dose-dependent penetration mechanism.

-

Slower Elimination from the Brain: The study observed that the elimination of Cefoselis from the brain extracellular fluid was slightly slower than its elimination from the bloodstream.

-

Impact of Renal Dysfunction: In rats with induced renal dysfunction, the elimination half-life of Cefoselis was significantly prolonged in both the blood and the brain. This suggests that impaired renal function can lead to accumulation of the drug in the CNS.

-

Comparative Analysis: In the same study, the comparator cephalosporin, cefazolin, was not detected in the brain extracellular fluid, highlighting a key difference in the BBB penetration profiles of these two antibiotics.

It is important to note that the specific quantitative data from this pivotal study, such as the brain-to-plasma concentration ratios (e.g., AUCbrain/AUCplasma), are not detailed in the available abstracts.

II. Quantitative Data on Cephalosporin Blood-Brain Barrier Penetration

To provide a quantitative context for Cefoselis, the following table summarizes available data on the BBB penetration of other cephalosporins. This data is derived from various studies and methodologies, including cerebrospinal fluid (CSF) analysis and brain tissue homogenate analysis.

| Cephalosporin | Animal Model/Patient Population | Method of Measurement | Brain/CSF to Plasma Ratio (AUC Ratio or %) | Reference(s) |

| Cefazolin | Critically Ill Patients | CSF Analysis | 6.7% (Median CSF to serum AUC ratio) | [1] |

| Cefazolin | Patients with External Ventriculostomies | CSF Analysis | 4.3% (Median CSF:plasma ratio with continuous infusion) | [1] |

| Cefotaxime | Humans | CSF Analysis | 10-20% (CSF-to-plasma AUC ratios) | |

| Ceftriaxone | Humans | CSF Analysis | Lower than Cefotaxime (due to high protein binding) | [2][3] |

| Ceftazidime | Patients with External Ventriculostomies | CSF Analysis | Suboptimal for pathogens with higher MICs | [3] |

Note: The methods of measurement and patient populations can significantly influence the reported penetration ratios. Data should be interpreted with these variables in mind.

III. Experimental Protocols: In Vivo Microdialysis for BBB Penetration Studies

The key study on Cefoselis utilized in vivo brain microdialysis in rats. This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of a specific brain region. Below is a detailed, generalized protocol for such an experiment.

Animal Model and Surgical Preparation

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.[4]

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).[4]

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is surgically implanted into the target brain region (e.g., striatum or hippocampus) using precise coordinates.[4] The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours) before the microdialysis experiment.

Microdialysis Probe and Perfusion

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[5]

-

Perfusion Fluid: The probe is perfused with a sterile, isotonic solution, typically artificial cerebrospinal fluid (aCSF), at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[5]

-

Equilibration: The system is allowed to equilibrate for a period (e.g., 1-2 hours) to ensure a stable baseline before drug administration.[6]

Drug Administration and Sample Collection

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered intravenously (e.g., via a tail vein catheter) at the desired dose.

-

Dialysate Collection: Dialysate samples are collected from the outlet tubing of the microdialysis probe at regular intervals (e.g., every 15-30 minutes) into small collection vials.[6]

-

Blood Sampling: Concurrent blood samples are collected at the same time points from a separate catheter (e.g., in the jugular vein) to determine the plasma concentration of the drug.

Analytical Method

-

Sample Analysis: The concentrations of Cefoselis in the brain dialysate and plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The area under the concentration-time curve (AUC) is calculated for both brain extracellular fluid and plasma to determine the brain-to-plasma concentration ratio (AUCbrain/AUCplasma), which serves as a quantitative measure of BBB penetration.

IV. Visualizations

Signaling Pathways and Experimental Workflows

V. Conclusion and Future Directions

The available evidence strongly indicates that this compound can cross the blood-brain barrier, a characteristic that distinguishes it from some other cephalosporins. This penetration is dose-dependent and is exacerbated by renal impairment. The ability of Cefoselis to enter the CNS is likely linked to its potential to cause neurotoxic side effects, such as seizures.

For drug development professionals and researchers, the key takeaway is the need for careful consideration of Cefoselis's CNS penetration, especially in patients with compromised renal function. Future research should focus on obtaining precise quantitative data on the extent of Cefoselis BBB penetration in various preclinical models and, if possible, in human subjects. Such data would be invaluable for refining dosing regimens and mitigating the risk of CNS-related adverse events. Further investigation into the specific transport mechanisms that may facilitate its entry into the brain would also be highly beneficial for the development of safer and more effective therapeutic strategies.

References

- 1. Pharmacokinetic Evaluation of Cefazolin in the Cerebrospinal Fluid of Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Side Effects of Cefoselis Hydrochloride in Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] While effective, understanding its potential side effects in preclinical research models is crucial for predicting and mitigating adverse events in clinical development. This technical guide provides an in-depth overview of the potential side effects of this compound observed in research models, drawing on available data for Cefoselis and related fourth-generation cephalosporins to offer a comprehensive perspective.

Core Toxicological Profile

Preclinical safety data specific to this compound is limited in publicly accessible literature. However, studies on Cefoselis and other fourth-generation cephalosporins, such as cefepime and cefpirome, highlight key areas of potential toxicity. The primary documented side effect of Cefoselis in animal models is neurotoxicity. Broader toxicological assessments of related compounds suggest the potential for renal and hematological effects at higher doses.

Neurotoxicity

The most significant preclinical finding for this compound is its potential to induce seizures. This has been attributed to its ability to penetrate the blood-brain barrier.

Experimental Protocol: Neurotoxicity Assessment in Rats

-

Animal Model: Male Wistar rats.

-

Drug Administration: Intravenous (i.v.) injection of Cefoselis at doses of 10, 50, and 400 mg/kg.

-

Methodology: Brain microdialysis was used to measure the extracellular concentrations of Cefoselis, glutamate, and GABA in the hippocampus. Electroencephalogram (EEG) was recorded to monitor seizure activity.

-

Key Findings:

-

Cefoselis dose-dependently crossed the blood-brain barrier.

-

Local administration of Cefoselis into the hippocampus led to a significant increase in extracellular glutamate, a neurotransmitter implicated in seizures.

-

Systemic administration in rats with renal failure, which prolongs the drug's half-life, induced marked seizures.

-

The study suggested that the seizures might be due to the blockade of GABA receptors rather than the stimulation of glutamate release.

-

dot

Caption: Proposed mechanism of Cefoselis-induced neurotoxicity.

Renal and Hematological Effects (Comparative Data from Cefpirome)

Chronic toxicity studies of the fourth-generation cephalosporin cefpirome in monkeys provide insights into potential renal and hematological side effects that could be relevant for Cefoselis.

Experimental Protocol: Chronic Intravenous Toxicity of Cefpirome in Monkeys

-

Animal Model: Rhesus and Cynomolgus monkeys.

-

Drug Administration: Intravenous (i.v.) administration for 90 days or 6 months at various dosages.

-

Methodology: Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. Histopathological examination of organs at the end of the study.

-

Key Findings:

-

High doses (400 and 500 mg/kg) led to signs of renal tubular changes, including enzymuria and microglobulinuria.

-

Severe kidney damage was observed in a few animals at the highest doses (500 and 800 mg/kg) within the first week.

-

A dose-dependent increase in kidney weight was noted.

-

Slight, reversible anemia was observed in female monkeys at 400 mg/kg.

-

Quantitative Data Summary

Due to the limited availability of public data on this compound, the following tables include findings from studies on Cefoselis and the related fourth-generation cephalosporin, cefpirome, for a comparative overview.

Table 1: Neurotoxicity of this compound in Rats

| Parameter | Dosage | Observation |

| Blood-Brain Barrier Penetration | 10, 50, 400 mg/kg i.v. | Dose-dependent increase in brain extracellular fluid concentration. |

| Effect on Neurotransmitters | Local hippocampal administration | Striking elevation of extracellular glutamate. |

| Seizure Induction | Systemic administration in renal failure model | Marked seizure activity observed on EEG. |

Table 2: Potential Renal and Hematological Side Effects (Data from Cefpirome in Monkeys)

| Organ System | Dosage | Observation |

| Renal | 160 and 200 mg/kg/day i.v. | Slight beta 2-microglobulinuria and/or enzymuria. |

| 400 and 500 mg/kg/day i.v. | Increasing signs of discrete renal tubular changes; increased kidney weight. | |

| 500 and 800 mg/kg i.v. | Severe kidney damage in some animals. | |

| Hematological | 400 mg/kg/day i.v. | Slight, reversible anemia in females. |

Genotoxicity and Carcinogenicity (Comparative Data from Cefepime)

No animal carcinogenicity studies have been conducted for the fourth-generation cephalosporin cefepime.[2] However, in vitro genotoxicity assays showed mixed results.

-

Chromosomal Aberration Studies: Cefepime was positive for clastogenicity (the ability to cause breaks in chromosomes) in primary human lymphocytes but negative in Chinese hamster ovary cells.[2]

-

Other In Vitro Assays: Cefepime was negative for genotoxic effects in bacterial and mammalian cell mutation assays, a DNA repair assay in primary rat hepatocytes, and a sister chromatid exchange assay in human lymphocytes.[2]

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a general workflow for the preclinical safety assessment of a new chemical entity like this compound, based on regulatory guidelines.

dot

Caption: General experimental workflow for preclinical toxicology studies.

Conclusion

The available preclinical data on this compound primarily points to a risk of neurotoxicity, specifically seizures, which is likely mediated through its penetration of the blood-brain barrier and interaction with GABAergic and glutamatergic systems. While comprehensive public toxicology data for Cefoselis is scarce, studies on other fourth-generation cephalosporins suggest that at high doses, there may also be a potential for renal and hematological side effects. The mixed results from in vitro genotoxicity studies of cefepime indicate that this is an area requiring careful evaluation for new compounds in this class. Researchers and drug development professionals should consider these potential side effects when designing and interpreting preclinical studies of this compound and related compounds. Further investigation into the dose-response relationship and the specific mechanisms of these potential toxicities is warranted.

References

Cefoselis Hydrochloride: A Technical Overview of a Fourth-Generation Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic. The document details its chemical identifiers, mechanism of action, and general experimental methodologies, presenting quantitative data in a structured format for ease of reference.

Core Chemical and Physical Properties

Cefoselis is a potent, broad-spectrum, beta-lactam antibiotic.[1][2] The hydrochloride salt form is frequently utilized in research and pharmaceutical formulations.

Chemical Identifiers

The following table summarizes the key chemical identifiers for Cefoselis and its hydrochloride and sulfate salts.

| Identifier | Cefoselis | This compound | Cefoselis Sulfate |

| CAS Number | 122841-10-5[1][3][4][5] | 911212-25-4[6][7] | 122841-12-7[5] |

| Molecular Formula | C₁₉H₂₂N₈O₆S₂[3][4][5] | C₁₉H₂₃ClN₈O₆S₂[6] | C₁₉H₂₂N₈O₆S₂·H₂SO₄[5] |

| Molecular Weight | 522.56 g/mol [5][8] | 559.02 g/mol [6][9] | 620.64 g/mol [5] |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-{[2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride[6] | Not explicitly found |

| Canonical SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-][4] | Cl.CO/N=C(/C1=CSC(N)=N1)\C(=O)N[C@H]1[C@H]2SCC(CN3C=CC(=N)N3CCO)=C(C(O)=O)N2C1=O[6] | Not explicitly found |

| InChI Key | BHXLLRXDAYEMPP-SBGRAJFYSA-N[3][4] | NRCXQSKOHNLPOW-ZQCAECPKSA-N[6] | Not explicitly found |

Mechanism of Action

As a beta-lactam antibiotic, Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This action is primarily achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][4] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2][4] Cefoselis is effective against a wide range of Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols

Detailed experimental protocols for this compound are typically proprietary or found within specific published research. However, this section outlines the general methodologies for key experiments cited in the literature.

In Vitro Antibacterial Activity Assessment

The in vitro activity of Cefoselis is commonly determined through antimicrobial susceptibility testing (AST). The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

General Methodology:

-

Bacterial Strain Preparation: Pure cultures of clinical isolates are grown on appropriate agar media and then suspended in a broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Antibiotic Dilution: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: The standardized bacterial suspension is inoculated into each dilution of the antibiotic.

-

Incubation: The inoculated samples are incubated under specific conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is read as the lowest concentration of Cefoselis that shows no visible turbidity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]

- 3. Cefoselis - Wikipedia [en.wikipedia.org]

- 4. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cefoselis [drugfuture.com]

- 6. allgenbio.com [allgenbio.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound 911212-25-4 | MCE [medchemexpress.cn]

Cefoselis Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Cefoselis hydrochloride. The information is curated to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this fourth-generation cephalosporin antibiotic. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key experimental workflows.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, qualitative information and data for the closely related Cefoselis sulfate salt provide valuable insights.

Table 1: Solubility of this compound and Cefoselis Sulfate

| Compound | Solvent | Solubility | Temperature | Remarks |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | Qualitative data. |

| Cefoselis sulfate | Dimethyl Sulfoxide (DMSO) | ≥62.1 mg/mL[2] | Not Specified | Gentle warming may be required. |

| Cefoselis sulfate | Water | ≥2.3 mg/mL[2] | Not Specified | The sulfate salt generally exhibits enhanced water solubility. |

| Cefoselis sulfate | Ethanol | Insoluble[2] | Not Specified | --- |

| Cefoselis sulfate | In vivo dissolution medium 1 | ≥ 2.5 mg/mL | Not Specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |

| Cefoselis sulfate | In vivo dissolution medium 2 | ≥ 2.5 mg/mL | Not Specified | 10% DMSO, 90% (20% SBE-β-CD in Saline). |

| Cefoselis sulfate | In vivo dissolution medium 3 | ≥ 2.5 mg/mL | Not Specified | 10% DMSO, 90% Corn Oil. |

Stability Data

The stability of a drug substance is a crucial factor affecting its safety, efficacy, and shelf-life. Stability studies for Cefoselis have been primarily conducted on its sulfate salt. These studies provide a strong indication of the compound's behavior under various stress conditions.

pH-Dependent Stability

The degradation of Cefoselis sulfate in aqueous solutions is significantly influenced by pH. Studies have shown that it is most stable in a pH range of 4 to 6.5 and least stable at a pH above 11.24.[3] The degradation in aqueous solutions generally follows pseudo-first-order kinetics.[3][4]

Stability in Intravenous Solutions

The stability of Cefoselis sulfate has been evaluated in various intravenous (IV) solutions, which is critical for its clinical administration.

Table 2: Stability of Cefoselis Sulfate (20 mg/mL) in Various Intravenous Solutions

| Intravenous Solution | Storage Temperature | Duration | Remaining Concentration (%) | Reference |

| 5% Glucose | Room Temperature (20°C) | 24 hours | > 99.5% | [3] |

| 10% Glucose | Room Temperature (20°C) | 24 hours | > 99.5% | [3] |

| 20% Mannitol | Room Temperature (20°C) | 2 hours | 91.6% | [3] |

| Various IV Solutions | 5°C | 24 hours | Stable | [3] |

| Various IV Solutions | -20°C | 30 days | Stable | [3] |

Note: "Stable" is generally defined as retaining at least 90% of the initial concentration.

Solid-State Stability

The solid-state stability of Cefoselis sulfate has been investigated under conditions of elevated temperature and relative humidity (RH). The degradation in the solid state was found to be an autocatalytic reaction of the first order with respect to the substrate concentration at increased RH, while in dry air, it followed a first-order reaction.[4][5]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method, a standard technique for solubility assessment.

Protocol:

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Determine the solubility at each pH by calculating the mean concentration from replicate experiments.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.

Typical HPLC Parameters for Cephalosporin Analysis:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition can be delivered in an isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., around 254-270 nm).

-

Temperature: Column oven set to a constant temperature (e.g., 30-40°C) to ensure reproducibility.

Forced Degradation Studies Protocol: To assess the stability-indicating nature of the analytical method and to understand the degradation pathways, forced degradation studies are performed.

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or drug solution to dry heat.

-

Photodegradation: Expose the drug solution to UV light.

-

Analysis: Analyze the stressed samples at different time points using the developed HPLC method to track the formation of degradation products and the decrease in the parent drug concentration.

Caption: General Workflow for Forced Degradation Stability Testing.

Degradation Pathway

The primary degradation pathway for many cephalosporins, including likely for Cefoselis, involves the hydrolysis of the β-lactam ring. This is a critical step as the integrity of the β-lactam ring is essential for the antibacterial activity of the drug. The degradation can be catalyzed by acid, base, or enzymes.

Caption: Simplified Degradation Pathway of Cephalosporins via β-Lactam Ring Hydrolysis.

This technical guide provides a summary of the currently available data on the solubility and stability of this compound. For definitive quantitative data and detailed protocols specific to this compound, further experimental investigation is recommended. The information provided herein, particularly from the closely related sulfate salt, serves as a valuable starting point for formulation development and stability assessment.

References

- 1. Cefoselis (hydrochloride) | 911212-25-4 [amp.chemicalbook.com]

- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Stability studies of cefoselis sulfate in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Supply and Application of Cefoselis Hydrochloride for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic, for research and development purposes. It details reputable suppliers, key technical data, and established experimental protocols to facilitate its effective evaluation in a laboratory setting. The guide also illustrates the underlying mechanism of action and experimental workflows through detailed diagrams.

Sourcing this compound: A Comparative Supplier Overview

For researchers embarking on studies involving Cefoselis, sourcing high-purity compounds is paramount. Cefoselis is available for research purposes primarily as two salt forms: hydrochloride and sulfate. The choice between these salts may depend on specific experimental requirements, such as desired solubility and stability characteristics. Below is a comparative summary of suppliers offering this compound and its sulfate counterpart. All listed products are intended for research use only (RUO) and not for human or veterinary use.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Available Quantities |

| MedChemExpress | This compound, Cefoselis sulfate | 122841-10-5 (HCl), 122841-12-7 (Sulfate) | >98% (Sulfate: 99.36%) | 5 mg, 10 mg, 50 mg, 100 mg (and larger by quote) |

| Cayman Chemical | Cefoselis (sulfate) | 122841-12-7 | ≥98% | 5 mg, 10 mg, 25 mg, 50 mg |

| ApexBio Technology | Cefoselis Sulfate | 122841-12-7 | 98.29% - 98.70% (batch specific) | Not specified, inquire for quote |

| BOC Sciences | This compound | 911212-25-4 | >98% | Inquire for quote |

| AllgenBio | This compound | 911212-25-4 | ≥98% | 2 mg, 10 mg |

| RayBiotech | Cefoselis Sulfate | 122841-12-7 | 98.7% | 50 mg |

| ChemicalBook | Cefoselis (hydrochloride) | 911212-25-4 | 98+% | 100 mg |

The Science of Cefoselis: Mechanism of Action

Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the final steps of peptidoglycan biosynthesis, specifically the transpeptidation that cross-links the peptide chains, thereby giving the cell wall its strength.[2] By binding to and inactivating these enzymes, Cefoselis disrupts this process, leading to a weakened cell wall and subsequent cell lysis.[1]

The following diagram illustrates the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of Cefoselis.

Caption: Inhibition of Peptidoglycan Synthesis by Cefoselis.

Experimental Protocols for In Vitro Evaluation

To assess the antibacterial efficacy of this compound in a research setting, standardized in vitro assays are crucial. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting time-kill kinetic assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

This compound

-

Appropriate bacterial strains (e.g., reference strains from ATCC)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

Procedure:

-

Preparation of Cefoselis Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration at least 10-fold higher than the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the Cefoselis stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of Cefoselis.

-

Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Cefoselis at which there is no visible growth (turbidity) in the well.

Caption: Workflow for MIC Determination via Broth Microdilution.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

This compound

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., CAMHB)

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow the bacterial strain to the early to mid-logarithmic phase in broth. Adjust the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Experimental Setup: Prepare culture tubes or flasks containing the broth with Cefoselis at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.

-

Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto agar plates.

-

Incubation and Enumeration: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefoselis concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL (99.9% killing) compared to the initial inoculum.

Caption: Workflow for a Time-Kill Kinetic Assay.

Conclusion

This guide provides a foundational resource for researchers working with this compound. By offering a comparative overview of suppliers, detailing its mechanism of action, and providing standardized experimental protocols, it aims to streamline the process of incorporating this potent fourth-generation cephalosporin into preclinical research programs. Adherence to these established methodologies will ensure the generation of reliable and reproducible data, which is critical for the advancement of novel antibacterial therapies.

References

Methodological & Application

Cefoselis Hydrochloride: Application Notes and Protocols for Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3] This interference with the final stages of peptidoglycan synthesis leads to a compromised cell wall and ultimately results in bacterial cell lysis and death.[1][3] Cefoselis has demonstrated stability against many β-lactamases, the enzymes responsible for resistance to many other cephalosporins.[3]

These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound, offering guidance for researchers and drug development professionals. The methodologies described are based on established standards for cephalosporin testing from the Clinical and Laboratory Standards Institute (CLSI).

Disclaimer: As of the date of this document, specific clinical breakpoints and quality control (QC) ranges for this compound have not been officially published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The information provided herein is based on general protocols for fourth-generation cephalosporins and published research data. End-users must validate these protocols and establish their own interpretive criteria and QC ranges in accordance with appropriate regulatory guidelines.

Data Presentation: In Vitro Activity of Cefoselis

The following tables summarize the minimum inhibitory concentration (MIC) data for Cefoselis against a variety of common bacterial pathogens, as determined by the broth microdilution method following CLSI guidelines.[4][5]

Table 1: In Vitro Activity of Cefoselis Against Enterobacteriaceae Isolates [5]

| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Escherichia coli (ESBL-producing) | >64 | >64 | <10 |

| Escherichia coli (non-ESBL-producing) | 0.25 | 1 | 100 |

| Klebsiella pneumoniae (ESBL-producing) | >64 | >64 | <10 |

| Klebsiella pneumoniae (non-ESBL-producing) | 0.5 | 2 | 94.3 |

| Proteus mirabilis (ESBL-producing) | >64 | >64 | <10 |

| Proteus mirabilis (non-ESBL-producing) | 0.12 | 0.5 | 97.0 |

| Enterobacter cloacae | 2 | 32 | 56.7 |

| Serratia marcescens | 2 | 16 | 66.7 |

| Citrobacter freundii | 2 | >64 | 83.3 |

Table 2: In Vitro Activity of Cefoselis Against Other Gram-Negative and Gram-Positive Isolates [5]

| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Pseudomonas aeruginosa | 4 | 32 | 73.3 |

| Acinetobacter baumannii | 32 | >64 | 18.7 |

| Staphylococcus aureus (MSSA) | 1 | 2 | 100 |

| Staphylococcus aureus (MRSA) | >64 | >64 | 0 |

Experimental Protocols

Broth Microdilution Susceptibility Testing Protocol

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

a. Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)

b. Preparation of Cefoselis Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer). The stability of Cefoselis in solution should be considered; it is generally stable in glucose solutions at room temperature for up to 24 hours.[6]

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Prepare serial two-fold dilutions of the Cefoselis stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate.

c. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Procedure:

-

Dispense 50 µL of the appropriate Cefoselis dilution into each well of the 96-well plate.

-

Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

-

The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.

-

Read the plates against a dark, non-reflecting background.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Compare the MIC values to established breakpoints to determine if the organism is susceptible, intermediate, or resistant. As official breakpoints for Cefoselis are not yet established, results should be reported as MIC values.

f. Quality Control:

-

Perform QC testing with standard ATCC strains under the same conditions as the test isolates.

-

The resulting MICs for the QC strains should fall within the laboratory's established acceptable ranges for other fourth-generation cephalosporins until specific ranges for Cefoselis are available.

Disk Diffusion Susceptibility Testing Protocol

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

a. Materials:

-

This compound disks (potency to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)

b. Inoculum Preparation:

-

Prepare a bacterial inoculum suspension as described in the broth microdilution protocol (Section 1c).

c. Procedure:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply the Cefoselis disk to the surface of the agar.

-

Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

Interpret the results based on established zone diameter breakpoints. As with MICs, official breakpoints for Cefoselis are not yet available, and results should be reported as zone diameters.

e. Quality Control:

-

Test QC strains with each batch of susceptibility tests.

-

The zone diameters for the QC strains should be within the laboratory's established acceptable ranges for other fourth-generation cephalosporins until specific ranges for Cefoselis are published.

Visualizations

Cefoselis Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Caption: Cefoselis inhibits the transpeptidation step of peptidoglycan synthesis.

Experimental Workflow for Broth Microdilution AST

Caption: Workflow for determining Cefoselis MIC by broth microdilution.

Logical Relationship for AST Interpretation

Caption: Logical flow for interpreting antimicrobial susceptibility test results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Disk diffusion testing, quality control guidelines, and antimicrobial spectrum of HR810, a fourth-generation cephalosporin, in clinical microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefoselis Hydrochloride Susceptibility Testing via Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the in vitro susceptibility of bacterial isolates to Cefoselis is crucial for clinical diagnostics and drug development. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3][4] These application notes provide a detailed protocol for performing the broth microdilution assay to determine the susceptibility of bacteria to this compound.

Principle of the Method

The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5] Each well is then inoculated with a standardized suspension of the test bacterium.[5][6] After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that prevents visible growth.[3][7] This method allows for a quantitative measure of the antibiotic's potency against a specific bacterial strain.

Materials and Reagents

-

This compound analytical standard

-

Sterile 96-well microtiter plates with conical or round-bottom wells[5][6]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[6]

-

Sterile deionized water

-

Sterile saline (0.85%)

-

Bacterial culture in the logarithmic growth phase

-

McFarland 0.5 turbidity standard

-

Sterile multichannel pipettes and tips

-

Sterile reagent reservoirs

-

Incubator (35 ± 2°C)[6]

-

Plate reader (optional, for automated reading)

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[8]

Experimental Protocol

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound analytical standard.

-

Reconstitute the antibiotic in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range to be tested.

-

Ensure the stock solution is completely dissolved. Filter-sterilize if necessary.

Preparation of Microtiter Plates

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5]

-

Add 100 µL of the this compound stock solution to the first column of wells (e.g., column 1), resulting in a 1:2 dilution.[5]

-

Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down several times.[5]

-

Continue this serial dilution process across the plate to the desired final concentration (e.g., column 10).

-

Discard 100 µL from the last dilution column (e.g., column 10) to ensure all wells have a final volume of 100 µL.[5]

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[5]

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube of sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

Inoculation and Incubation

-

Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

-

Do not inoculate the sterility control wells (column 12).

-

Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

Reading and Interpreting Results

-

After incubation, visually inspect the plates for bacterial growth. A pellet at the bottom of the well indicates growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[3][7]

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.[5]

-

The determined MIC value is then compared to established clinical breakpoints to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[2][9]

Data Presentation

Quantitative data from broth microdilution experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Example MIC Data for this compound against Various Bacterial Isolates

| Bacterial Isolate ID | Organism | This compound MIC (µg/mL) | Interpretation (S/I/R) |

| BSI-001 | Escherichia coli | 2 | S |

| UTI-002 | Klebsiella pneumoniae | 8 | I |

| WND-003 | Pseudomonas aeruginosa | 32 | R |

| CRS-004 | Staphylococcus aureus | 1 | S |

Note: Interpretive criteria (S/I/R) are hypothetical and should be based on established guidelines from bodies like CLSI or EUCAST.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results. This is achieved by testing standard reference strains with known MIC ranges.

Table 2: Illustrative Quality Control MIC Ranges for a Cephalosporin

| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |

| Staphylococcus aureus ATCC 29213 | BAL9141 | 0.25 - 1 |

| Enterococcus faecalis ATCC 29212 | BAL9141 | 0.06 - 0.5 |

| Escherichia coli ATCC 25922 | BAL9141 | 0.03 - 0.12 |

| Pseudomonas aeruginosa ATCC 27853 | BAL9141 | 1 - 4 |

| Haemophilus influenzae ATCC 49766 | BAL9141 | 0.015 - 0.06 |

Source: Adapted from a multicenter study on BAL9141.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for this compound susceptibility testing.

Interpretation Logic

This diagram outlines the logical flow for interpreting the Minimum Inhibitory Concentration (MIC) results.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. dickwhitereferrals.com [dickwhitereferrals.com]

- 3. youtube.com [youtube.com]

- 4. idexx.dk [idexx.dk]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. goldbio.com [goldbio.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. szu.gov.cz [szu.gov.cz]

- 9. idexx.com [idexx.com]

- 10. Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefoselis Hydrochloride Disc Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, standardized interpretive criteria (zone diameter breakpoints) and quality control ranges for Cefoselis hydrochloride disc diffusion susceptibility testing have not been officially published by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols and data presentation tables are provided as a general guideline based on established principles for other cephalosporins. Users must validate this method in their laboratory and establish their own interpretive criteria and quality control ranges.

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. This document provides a detailed protocol for performing a disc diffusion assay to determine the susceptibility of bacterial isolates to this compound.

Mechanism of Action